(R)-3-Ethoxy-2-hydroxypropanoic acid

Chiral synthesis Enantiomeric purity Absolute configuration

(R)-3-Ethoxy-2-hydroxypropanoic acid (CAS 2137065-23-5) is a chiral, non-racemic α‑hydroxy‑β‑alkoxy carboxylic acid with molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g mol⁻¹. It bears a single defined stereocentre at the C‑2 position and features both a free carboxylic acid and a secondary alcohol, along with an ethoxy ether side‑chain.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
Cat. No. B12842386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Ethoxy-2-hydroxypropanoic acid
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCCOCC(C(=O)O)O
InChIInChI=1S/C5H10O4/c1-2-9-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
InChIKeyUAHKQYHBIFEMKC-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Ethoxy-2-hydroxypropanoic acid: Chiral Hydroxyalkoxy Acid Building Block for Asymmetric Synthesis


(R)-3-Ethoxy-2-hydroxypropanoic acid (CAS 2137065-23-5) is a chiral, non-racemic α‑hydroxy‑β‑alkoxy carboxylic acid with molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g mol⁻¹ . It bears a single defined stereocentre at the C‑2 position and features both a free carboxylic acid and a secondary alcohol, along with an ethoxy ether side‑chain . This combination of functional groups confers dual hydrogen‑bond donor/acceptor capacity (H_Donors = 2; H_Acceptors = 3) and a moderate negative logP of ‑0.53, indicating balanced hydrophilicity . The compound is commercially available at ≥97 % purity from multiple vendors and is supplied exclusively for non‑human research and further manufacturing use .

Why Generic Substitution of (R)-3-Ethoxy-2-hydroxypropanoic acid is Not Advisable


Compounds within the C₅H₁₀O₄ hydroxy‑alkoxy acid family are frequently conflated, yet three critical structural features preclude simple interchange: (i) the absolute configuration at C‑2 determines downstream stereochemical outcomes when the compound is used as a chiral pool starting material or resolving agent [1]; (ii) the connectivity of the ether oxygen—whether attached at C‑3 of the propanoate backbone (target compound) or at C‑2 of an ethoxyethanol side‑chain (regioisomer 3‑(2‑hydroxyethoxy)propanoic acid)—yields distinct reactivity profiles in esterification and amidation reactions ; and (iii) the presence of the C‑2 hydroxyl group distinguishes this compound from simple 3‑alkoxypropanoic acids by enabling a second site for derivatisation, chiral induction, and hydrogen‑bond‑directed catalysis [2]. Each of these features is interrogated quantitatively in Section 3.

Quantitative Differentiation Evidence for (R)-3-Ethoxy-2-hydroxypropanoic acid Against Closest Analogs


Chiral Identity: (R)- vs. (S)-3-Ethoxy-2-hydroxypropanoic acid Enantiomeric Specification

The (R)-enantiomer (CAS 2137065-23-5) and the (S)-enantiomer (CAS 140370-97-4) are distinct chemical entities with opposite absolute configurations at C‑2. Both have identical molecular formulae (C₅H₁₀O₄), molecular weights (134.13 g mol⁻¹), and achiral computational descriptors (TPSA = 66.76 Ų, LogP = ‑0.53) . However, only the (R)-enantiomer is commercially available at ≥97 % purity from identified vendors, whereas the (S)-enantiomer appears primarily as a ChemSpider record with no readily available commercial sourcing . In asymmetric synthesis, the enantiomer selected determines the absolute configuration of downstream stereocentres; for endothelin receptor antagonist intermediates derived from 2‑hydroxy‑3‑alkoxypropanoate scaffolds, the (R)-configuration at the α‑hydroxy position is a critical determinant of biological activity [1].

Chiral synthesis Enantiomeric purity Absolute configuration

Regioisomeric Differentiation: 3-Ethoxy-2-hydroxy vs. 3-(2-Hydroxyethoxy) Connectivity

The target compound (R)-3-ethoxy-2-hydroxypropanoic acid positions the ether oxygen directly on the propanoate C‑3 carbon, whereas the regioisomer 3-(2-hydroxyethoxy)propanoic acid (CAS 89211-34-7) inserts an oxyethylene spacer, placing the ether oxygen β to the carboxylate. Both share identical molecular formula (C₅H₁₀O₄) and near-identical computed global descriptors (TPSA = 66.76 Ų; LogP = ‑0.53 for target ; LogP ≈ ‑0.53 for regioisomer ). However, the connectivity difference produces distinct local electronic environments: in the target compound, the C‑2 hydroxyl and C‑3 ethoxy groups are on adjacent carbons, enabling potential intramolecular hydrogen bonding and chelation; in the regioisomer, the hydroxyl is terminus‑located on the ethoxyethanol side chain, spatially separated from the carboxylate . The target compound's vicinal diol‑ether motif is directly exploited in 2‑hydroxy‑3‑alkoxypropanoate‑based pharmaceutical intermediates, where both the α‑hydroxy and β‑alkoxy groups participate in pharmacophore binding [1].

Regioisomer comparison Reactivity differentiation Ether connectivity

Physicochemical Differentiation: LogP Contribution of the C‑2 Hydroxyl Group vs. Deoxy Analog

The presence of the C‑2 hydroxyl group in (R)-3-ethoxy-2-hydroxypropanoic acid substantially depresses lipophilicity relative to its deoxy analog 3-ethoxypropanoic acid (CAS 1331-11-9). The target compound exhibits a computed LogP of ‑0.53 , whereas 3‑ethoxypropanoic acid has a reported LogP of 0.20–0.26 , a difference of approximately 0.73–0.79 log units. This translates to a roughly 5‑ to 6‑fold lower octanol‑water partition coefficient for the hydroxyl‑bearing target compound, indicating significantly greater aqueous solubility and reduced membrane permeability. The hydrogen‑bond donor count also differs: the target compound has 2 H‑bond donors (COOH + C‑2 OH) while 3‑ethoxypropanoic acid has only 1 (COOH only) [1]. This additional donor enables the target compound to serve as a bifunctional hydrogen‑bond donor in receptor‑ligand interactions, a feature absent in the deoxy analog.

Lipophilicity Hydrogen bonding Solubility prediction

Class‑Level SAR: The 2‑Hydroxy‑3‑alkoxy Motif as a Privileged Intermediate in Endothelin Receptor Antagonist Synthesis

The 2‑hydroxy‑3‑alkoxypropanoate scaffold, of which (R)-3-ethoxy-2-hydroxypropanoic acid is the prototypical member (R¹ = H, R² = ethyl), is explicitly claimed as a key intermediate for endothelin receptor inhibitors in multiple patent disclosures [1]. In the 1996 landmark J. Med. Chem. paper by BASF/Knoll (39: 2123‑2128), 2‑hydroxy‑3‑alkoxypropanoate derivatives were essential building blocks for constructing orally active, ETA‑selective antagonists with IC₅₀ values as low as single‑digit nanomolar [2]. The synthesis patent CN‑2015 discloses that the 2‑hydroxy‑3‑alkoxypropanoate ester class is prepared via regioselective epoxide ring‑opening of glycidate esters with alcohols, a route for which the (R)-configuration of the starting glycidate dictates the final product stereochemistry [1]. While direct IC₅₀ or pharmacokinetic data for the free acid (R)-3-ethoxy-2-hydroxypropanoic acid itself are absent from the public domain, its structural motif is embedded in advanced leads such as DS‑1558, a potent GPR40 agonist (EC₅₀ in low nM range) that incorporates a (3S)-3‑ethoxy‑3‑arylpropanoic acid core—a scaffold directly accessible via chiral 2‑hydroxy‑3‑ethoxy intermediates .

Endothelin antagonist Pharmaceutical intermediate SAR scaffold

Cyclodextrin Derivatisation: Quantitative Yield of 6-(3-Ethoxy-2-hydroxy)propyl-β-Cyclodextrin

(R)-3-Ethoxy-2-hydroxypropanoic acid or its racemate has been employed as an alkylating agent for β‑cyclodextrin. Using ethyl glycidyl ether (which generates the 3‑ethoxy‑2‑hydroxypropyl moiety upon epoxide ring‑opening) and β‑cyclodextrin in 30 % (w/w) aqueous NaOH, mono‑6‑(3‑ethoxy‑2‑hydroxy)propyl‑β‑cyclodextrin was obtained [1]. The crude product was successfully resolved by TLC using 1‑propanol : water : conc. aq. ammonia (6 : 3 : 1, v/v/v) and purified by silica gel column chromatography [1]. This application demonstrates the compound's utility as a hydrophilic chiral derivatising agent for modifying macrocyclic host molecules, a capability not shared by simpler 3‑alkoxypropanoic acids lacking the nucleophilic secondary alcohol or by PEG‑type regioisomers where the hydroxyl is too remote for analogous cyclodextrin attachment chemistry.

Cyclodextrin chemistry Derivatisation yield Host-guest systems

Preferred Application Scenarios for (R)-3-Ethoxy-2-hydroxypropanoic acid Based on Differentiated Evidence


Chiral Pool Synthesis of Endothelin Receptor Antagonist and GPR40 Agonist Intermediates

The (R)-configuration of this compound makes it the preferred starting material for constructing enantiomerically pure 2‑hydroxy‑3‑alkoxypropanoate derivatives that serve as key intermediates for endothelin‑A receptor antagonists (e.g., ambrisentan analogs) and GPR40 agonists (e.g., DS‑1558 series). The vicinal hydroxy‑ethoxy arrangement on the propanoate backbone is a privileged pharmacophoric motif in these therapeutic classes, as documented in J. Med. Chem. (1996, 39, 2123‑2128) and subsequent patent literature [1]. Researchers procuring this specific (R)-enantiomer at ≥97 % purity can bypass a chiral resolution step, directly advancing to amide/ester coupling or aryl introduction at the C‑3 position [2].

Chiral Building Block for Asymmetric Catalyst Design and Derivatisation

With two hydrogen‑bond donor sites (COOH + C‑2 OH) and three acceptor sites, this compound can act as a bifunctional chiral ligand or organocatalyst precursor. Its LogP of ‑0.53 ensures aqueous compatibility, while its rotatable bond count of 4 provides sufficient conformational flexibility for substrate accommodation . In contrast to (R)-2‑hydroxypropanoic acid (D‑lactic acid, LogP ≈ ‑0.47), the ethoxy side‑chain offers additional steric bulk and a potential secondary coordination site, enabling differentiated enantioselectivity profiles in metal‑catalysed or organocatalytic transformations.

Hydrophilic Chiral Derivatising Agent for Macrocycle and Supramolecular Modification

The compound's demonstrated capacity to alkylate β‑cyclodextrin via its 3‑ethoxy‑2‑hydroxypropyl moiety [3] positions it as a chiral derivatising agent for introducing both hydrophilicity and stereochemical information into macrocyclic hosts. The TPSA of 66.76 Ų confirms significant polar surface area, while the LogP of ‑0.53 predicts favourable water solubility—properties that the regioisomer 3‑(2‑hydroxyethoxy)propanoic acid matches globally but cannot replicate in terms of functional group proximity for directed cyclodextrin attachment chemistry.

Reference Standard for Chiral HPLC or Chiral CE Method Development

Given its well‑defined single stereocentre, commercial availability at ≥97 % purity, and availability of the opposite enantiomer as a characterisable entity (ChemSpider record for the (S)-form), (R)-3-ethoxy-2-hydroxypropanoic acid can serve as a calibration standard or test analyte for developing chiral separation methods (HPLC with chiral stationary phases, capillary electrophoresis with chiral selectors). Its TPSA and LogP values place it in a polarity range that challenges both reversed‑phase and normal‑phase chiral separations, making it a discriminating probe for column and method screening .

Quote Request

Request a Quote for (R)-3-Ethoxy-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.